L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine
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Overview
Description
L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high yield and purity, essential for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of novel materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- L-Threonylglycyl-L-histidyl-L-alanyl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl
Uniqueness
L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-isoleucyl-L-lysylglycine is unique due to its specific sequence and structure, which confer distinct biochemical properties and potential applications. Its ability to interact with particular molecular targets sets it apart from other similar peptides.
Properties
CAS No. |
645396-15-2 |
---|---|
Molecular Formula |
C29H55N11O9 |
Molecular Weight |
701.8 g/mol |
IUPAC Name |
2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C29H55N11O9/c1-5-15(2)22(28(49)38-18(9-6-7-11-30)25(46)35-13-21(42)43)40-27(48)20(14-41)39-26(47)19(10-8-12-34-29(32)33)37-24(45)17(4)36-23(44)16(3)31/h15-20,22,41H,5-14,30-31H2,1-4H3,(H,35,46)(H,36,44)(H,37,45)(H,38,49)(H,39,47)(H,40,48)(H,42,43)(H4,32,33,34)/t15-,16-,17-,18-,19-,20-,22-/m0/s1 |
InChI Key |
XUSFXCLFVVTEIP-LBYOCRPYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
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